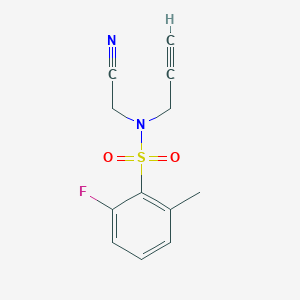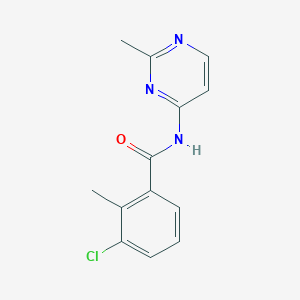![molecular formula C15H18N4OS B6625269 2-[methyl-(6-methylpyrazin-2-yl)amino]-N-(2-methylsulfanylphenyl)acetamide](/img/structure/B6625269.png)
2-[methyl-(6-methylpyrazin-2-yl)amino]-N-(2-methylsulfanylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[methyl-(6-methylpyrazin-2-yl)amino]-N-(2-methylsulfanylphenyl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-[methyl-(6-methylpyrazin-2-yl)amino]-N-(2-methylsulfanylphenyl)acetamide is not fully understood. However, several research studies have suggested that this compound exerts its biological activity by inhibiting specific enzymes and signaling pathways. For instance, this compound has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
2-[methyl-(6-methylpyrazin-2-yl)amino]-N-(2-methylsulfanylphenyl)acetamide has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells, induces apoptosis, and inhibits cancer cell invasion and metastasis. Additionally, this compound has been shown to exhibit anti-inflammatory and antimicrobial effects. In vivo studies have shown that this compound exhibits potent antitumor activity in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[methyl-(6-methylpyrazin-2-yl)amino]-N-(2-methylsulfanylphenyl)acetamide in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent inhibitory activity against various cancer cell lines and specific enzymes involved in cancer cell invasion and metastasis. Additionally, this compound has been shown to exhibit anti-inflammatory and antimicrobial effects, making it a versatile tool for scientific research. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and dose optimization in lab experiments.
Future Directions
There are several future directions for the research and development of 2-[methyl-(6-methylpyrazin-2-yl)amino]-N-(2-methylsulfanylphenyl)acetamide. One of the potential directions is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Moreover, the development of new derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds for drug discovery and development.
Synthesis Methods
The synthesis of 2-[methyl-(6-methylpyrazin-2-yl)amino]-N-(2-methylsulfanylphenyl)acetamide involves a multi-step process, which includes the reaction of 2-bromo-4-methylpyrazine with 2-methylthiophenol, followed by the reaction of the resulting compound with N-(2-bromoethyl)acetamide. The final product is obtained by reacting the intermediate compound with methylamine. This synthesis method has been reported in several research papers, and the purity and yield of the final product have been optimized through various modifications.
Scientific Research Applications
2-[methyl-(6-methylpyrazin-2-yl)amino]-N-(2-methylsulfanylphenyl)acetamide has been extensively used in scientific research for drug discovery and development. This compound has been reported to have potential applications in the treatment of cancer, inflammation, and infectious diseases. Several research studies have shown that this compound exhibits potent inhibitory activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been reported to have anti-inflammatory and antimicrobial properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
2-[methyl-(6-methylpyrazin-2-yl)amino]-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-11-8-16-9-14(17-11)19(2)10-15(20)18-12-6-4-5-7-13(12)21-3/h4-9H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSAARXJZAQJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N(C)CC(=O)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,6R)-2,6-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]morpholine-4-carboxamide](/img/structure/B6625215.png)
![Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate](/img/structure/B6625218.png)


![N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6625249.png)
![2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide](/img/structure/B6625263.png)
![5-chloro-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-4-methylthiophene-2-sulfonamide](/img/structure/B6625277.png)
![4-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]quinoline-3-carbonitrile](/img/structure/B6625280.png)
![2-[Ethyl-(6-ethyl-5-fluoropyrimidin-4-yl)amino]acetamide](/img/structure/B6625286.png)
![2-[Ethyl-(3-ethyl-1,2,4-thiadiazol-5-yl)amino]acetamide](/img/structure/B6625289.png)

![5-[(4-bromopyrazol-1-yl)methyl]-N-(furan-3-ylmethyl)-1,3-thiazol-2-amine](/img/structure/B6625294.png)
![2-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]-7-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6625299.png)